LIN28 inhibitor LI71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

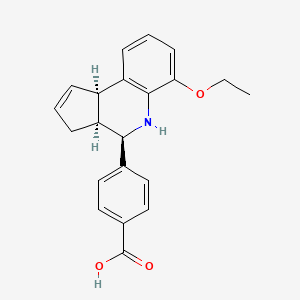

Structure

3D Structure

Properties

IUPAC Name |

4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMABCFVYELBB-GJYPPUQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of the LIN28 Inhibitor LI71

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The LIN28/let-7 pathway is a critical regulatory axis in developmental biology and oncology. The RNA-binding proteins LIN28A and LIN28B post-transcriptionally inhibit the biogenesis of the tumor-suppressive let-7 family of microRNAs.[1][2] This inhibition leads to the de-repression of let-7 target oncogenes, such as MYC and RAS, promoting tumorigenesis and maintaining stem cell pluripotency.[2] Consequently, inhibiting the LIN28-let-7 interaction has emerged as a promising therapeutic strategy. This document provides a detailed technical overview of the mechanism of action of LI71, a small molecule inhibitor that targets LIN28 to restore let-7 biogenesis.

The LIN28/let-7 Regulatory Axis

LIN28 proteins act as key negative regulators of let-7 miRNA maturation.[1][2] Human LIN28A and LIN28B are structurally similar, each possessing a cold-shock domain (CSD) and a C-terminal zinc-knuckle domain (ZKD).[1][3] These two domains are essential for high-affinity binding to the terminal loop of let-7 precursor microRNAs (pre-let-7).[1][3]

The mechanism of inhibition involves a two-step process:

-

Binding and Recruitment: LIN28 binds to pre-let-7 in the cytoplasm. The CSD recognizes and remodels the terminal loop, while the ZKD specifically binds a conserved GGAG motif.[1]

-

Oligouridylation and Degradation: This binding event recruits the terminal uridylyltransferase TUT4 (also known as Zcchc11), which adds a short oligouridine tail to the 3' end of the pre-let-7.[1][4] This oligouridylated pre-let-7 is then recognized and degraded by the exonuclease DIS3L2, preventing its processing by the Dicer enzyme into mature, functional let-7 miRNA.[1]

The suppression of let-7 leads to increased expression of its oncogenic targets, promoting cellular proliferation and inhibiting differentiation.[2]

LI71: Mechanism of Action

LI71 was identified from a high-throughput screen of over 100,000 compounds using a fluorescence polarization assay designed to detect molecules that disrupt the LIN28:let-7 interaction.[5] It is a small molecule that restores let-7 processing by directly targeting LIN28.

Competitive Binding to the Cold Shock Domain (CSD)

The primary mechanism of action of LI71 is the competitive inhibition of the LIN28-pre-let-7 interaction.[1] LI71 directly binds to the N-terminal Cold Shock Domain (CSD) of LIN28.[5][6] This was confirmed by saturation transfer difference (STD) spectroscopy, which showed that the CSD, but not the ZKD, induces LI71 saturation transfer difference signals.[7] By occupying the RNA-binding pocket of the CSD, LI71 physically prevents pre-let-7 from docking with LIN28.[1][5] This disruption releases the selective blockade of let-7 processing, allowing the Dicer enzyme to access pre-let-7 and cleave it into its mature, active form.[5] Mutational analysis has suggested that the K102 residue of the CSD contributes to the binding of LI71 to LIN28.[1][3]

Quantitative Efficacy Data

The inhibitory activity of LI71 has been quantified in various biochemical and cell-based assays. The data demonstrates moderate but specific activity against the LIN28 protein.

| Parameter | Assay Type | Value | Reference |

| IC50 | Fluorescence Polarization (LIN28:pre-let-7 binding) | ~7 µM | [5] |

| IC50 | In Vitro Oligouridylation | ~27 µM | [5][8] |

| Cellular Activity | let-7 Reporter Assay (Renilla luciferase) | Significant activity at 50-100 µM | [5] |

| Biophysical Effect | Thermal Shift Assay | Downshifts Tm of LIN28/pre-let-7 complex by 3 °C | [1][3] |

| Cellular Outcome | Mature let-7 Levels (K562 cells) | Increased levels of mature let-7b, -7c, -7f, -7g, and -7i at 100 µM | [8] |

Experimental Protocols for Mechanism Validation

The mechanism of LI71 was elucidated using several key biochemical and biophysical assays. Detailed methodologies are outlined below.

Fluorescence Polarization (FP) Assay

This assay was used for the primary high-throughput screen to identify inhibitors of the LIN28-pre-let-7 interaction.[6][9]

-

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently-tagged pre-let-7 probe (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound by the much larger LIN28 protein, its tumbling slows dramatically, increasing the polarization. A competitive inhibitor like LI71 displaces the tracer from LIN28, causing a decrease in polarization.[9][10]

-

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: HEPES-based buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Tracer: A truncated pre-let-7 sequence (e.g., tpre-let-7g) labeled with a fluorophore (e.g., fluorescein) at a final concentration of ~1-10 nM.[9]

-

Protein: Purified recombinant human LIN28A protein at a concentration that yields ~70-80% of the maximal binding signal (determined via titration).

-

Inhibitor: LI71 serially diluted in DMSO, then in assay buffer.

-

-

Assay Execution (384-well format):

-

To each well, add LIN28 protein and the fluorescent pre-let-7 tracer.

-

Add LI71 at various concentrations (or DMSO for control wells).

-

Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for parallel and perpendicular intensities.[11]

-

-

Data Analysis:

-

Convert intensity readings to millipolarization (mP) units.

-

Plot mP values against the logarithm of LI71 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

In Vitro Oligouridylation Assay

This assay directly measures the functional consequence of LI71 binding—the inhibition of LIN28-mediated pre-let-7 oligouridylation.[5]

-

Principle: The assay reconstitutes the key biochemical event in let-7 suppression. LIN28, pre-let-7, and TUT4 are incubated with radiolabeled UTP. The incorporation of radioactive uridine into pre-let-7 is visualized by autoradiography. An effective inhibitor will prevent this reaction.

-

Protocol Outline:

-

Reaction Mixture: In a reaction buffer, combine purified recombinant LIN28A, purified TUT4, and a synthetic pre-let-7 RNA substrate.

-

Inhibitor Addition: Add LI71 at various concentrations (or DMSO as a control) and pre-incubate with LIN28A to allow for binding.

-

Reaction Initiation: Start the reaction by adding a mix of UTP and [α-32P]-UTP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching & Analysis: Stop the reaction by adding a formamide-containing loading dye. Separate the RNA products on a denaturing polyacrylamide gel (urea-PAGE).

-

Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA using a phosphorimager. The appearance of higher molecular weight bands (a "ladder") above the initial pre-let-7 band indicates oligouridylation.

-

Quantification: Quantify the intensity of the unmodified pre-let-7 band. The concentration of LI71 that results in 50% inhibition of substrate modification is the IC50.[12]

-

Saturation Transfer Difference (STD) Spectroscopy

This NMR-based technique was used to confirm the direct binding of LI71 to LIN28 and to identify the specific domain involved.[1][3]

-

Principle: STD NMR detects the binding of a small molecule (ligand) to a large protein. The protein is selectively saturated with radiofrequency pulses. If the ligand is bound, this saturation is transferred from the protein to the ligand. The difference between a spectrum with on-resonance protein saturation and one with off-resonance saturation reveals the signals of the ligand protons that are in close contact with the protein.

-

Protocol Outline:

-

Sample Preparation: Prepare a sample containing the purified protein (e.g., full-length LIN28, CSD domain, or ZKD domain) and LI71 in a deuterated buffer (e.g., PBS in D2O).

-

NMR Acquisition: Acquire two spectra. In the first (on-resonance), selectively irradiate a region where only protein signals appear. In the second (off-resonance), irradiate a region where neither protein nor ligand signals appear.

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the parts of the LI71 molecule that were in close proximity to the protein during the binding event.[12]

-

Interpretation: The presence of peaks in the STD spectrum confirms a direct interaction. By performing the experiment with isolated CSD and ZKD domains, the binding site was localized to the CSD.[7]

-

Conclusion

LI71 is a first-in-class small molecule inhibitor that functionally antagonizes the oncogenic LIN28/let-7 pathway. Its mechanism of action is centered on the direct, competitive binding to the cold-shock domain of LIN28. This binding event physically occludes the pre-let-7 binding site, thereby preventing LIN28-mediated recruitment of TUT4 and subsequent oligouridylation and degradation of the microRNA precursor. By releasing this blockade, LI71 restores the natural processing of pre-let-7 by Dicer, leading to an increase in mature let-7 levels and the downstream suppression of oncogenic targets. While LI71 itself has moderate potency, it serves as a critical proof-of-concept, validating the LIN28 CSD as a druggable target and providing a chemical scaffold for the development of more potent therapeutics for LIN28-driven diseases.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biogenesis and regulation of the let-7 miRNAs and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01945E [pubs.rsc.org]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

The LI71 Binding Site on the LIN28 Cold Shock Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA-binding protein LIN28 is a critical regulator of microRNA let-7 biogenesis and a key player in developmental processes, pluripotency, and oncogenesis.[1][2] Its function is mediated through two essential RNA-binding domains: a cold shock domain (CSD) and a zinc-knuckle domain (ZKD).[3][4] The small molecule LI71 has been identified as an inhibitor of LIN28, specifically targeting the CSD to disrupt its interaction with let-7 precursor RNAs.[5][6] This technical guide provides an in-depth overview of the LI71 binding site on the LIN28 CSD, presenting quantitative binding data, detailed experimental protocols for characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of molecular biology, oncology, and drug development.

The LIN28/let-7 Signaling Pathway and LI71's Mechanism of Action

LIN28 post-transcriptionally inhibits the maturation of the let-7 family of microRNAs, which act as tumor suppressors by targeting oncogenes such as Ras, c-Myc, and Hmga2.[7][8] LIN28A, which is predominantly cytoplasmic, binds to the terminal loop of precursor let-7 (pre-let-7) and recruits the terminal uridylyl transferase TUT4.[2][9] This results in the polyuridylation of pre-let-7, marking it for degradation and thereby preventing its processing by the Dicer enzyme into mature let-7.[8][10]

The binding of LIN28 to pre-let-7 is a bipartite interaction involving both the CSD and the ZKD.[11][12] The CSD recognizes and remodels the terminal loop of the pre-let-7, while the ZKD binds to a conserved GGAG motif.[3][11] The small molecule inhibitor LI71 has been shown to directly bind to the CSD of LIN28, competing with pre-let-7 for the RNA binding site.[5][13] This competitive inhibition prevents the initial interaction required for the subsequent recruitment of TUT4 and the suppression of let-7 maturation, ultimately leading to an increase in mature let-7 levels.[6][12]

Quantitative Analysis of LI71 Binding to LIN28 CSD

The inhibitory activity of LI71 has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data for the interaction of LI71 with LIN28.

| Parameter | Value | Assay | Reference |

| IC50 | ~7 µM | Fluorescence Polarization (Primary Assay) | [5] |

| IC50 | 27 µM | Oligouridylation Assay | [5] |

| Binding Site | Cold Shock Domain (CSD) | Saturation Transfer Difference (STD) Spectroscopy | [5][13] |

| Key Residue | K102 | Mutational Analysis | [13] |

| Cellular Activity | 50-100 µM | Dual Luciferase Reporter Assay | [14] |

Experimental Protocols

The characterization of the LI71 binding site on the LIN28 CSD has relied on several key biophysical and biochemical techniques. Detailed methodologies for these experiments are outlined below.

Fluorescence Polarization (FP) Assay for Screening Inhibitors

Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule.[15][16] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light.[15] Upon binding to a larger molecule, its tumbling is slowed, leading to an increase in polarization.[15] This assay was used for the high-throughput screening that identified LI71.[6]

Protocol:

-

Reagents and Buffers:

-

Binding Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

-

Fluorescently labeled pre-let-7 probe (e.g., FAM-preE-let-7f-1).

-

Recombinant human LIN28A protein.

-

Test compounds (e.g., LI71) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 384-well, black, non-binding surface plate, add the fluorescently labeled pre-let-7 probe to a final concentration of 1-5 nM in binding buffer.[17]

-

Add recombinant LIN28A protein to a concentration that yields approximately 50-80% of the maximum polarization signal.

-

Add test compounds at various concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the observed polarization values relative to positive (no inhibitor) and negative (no protein) controls.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Saturation Transfer Difference (STD) NMR Spectroscopy for Binding Site Mapping

STD NMR is a powerful technique for identifying the binding epitope of a small molecule ligand to a large protein receptor. It relies on the transfer of saturation from the protein to the bound ligand.

Protocol:

-

Sample Preparation:

-

Prepare a sample of the LIN28 CSD (residues 16-136) at a concentration of 10-50 µM in a deuterated buffer (e.g., 20 mM phosphate buffer in D2O, pD 7.0, 150 mM NaCl).

-

Add LI71 to the protein solution at a concentration of 1-2 mM.

-

-

NMR Experiment:

-

Acquire a 1D ¹H NMR spectrum of the mixture as a reference.

-

Acquire an STD NMR spectrum by selectively saturating the protein resonances (e.g., at -1.0 ppm) and observing the difference spectrum.

-

The protons of LI71 that are in close contact with the protein will receive saturation and show signals in the STD spectrum.

-

-

Data Analysis:

-

The relative intensities of the signals in the STD spectrum indicate which protons of LI71 are closest to the protein surface, thus mapping the binding epitope.

-

To confirm the binding to the CSD, a similar experiment can be performed with the isolated ZKD, which should not produce significant STD signals for LI71.[5]

-

In Vitro Oligouridylation Assay

This assay biochemically validates the inhibitory effect of LI71 on the LIN28-mediated polyuridylation of pre-let-7.

Protocol:

-

Reaction Mixture:

-

In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2.5 mM MgCl2, 1 mM DTT), combine 5'-radiolabeled pre-let-7g, recombinant LIN28A, and recombinant TUT4.

-

Add varying concentrations of LI71 or DMSO as a control.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding UTP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of 2X RNA loading dye (containing formamide and EDTA).

-

-

Analysis:

-

Resolve the RNA products on a denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography. The appearance of higher molecular weight bands indicates oligouridylation.

-

Quantify the intensity of the unmodified pre-let-7g band to determine the extent of inhibition and calculate the IC50 value.[5]

-

Experimental and Drug Discovery Workflow

The identification and characterization of LI71 as a LIN28 CSD inhibitor followed a logical progression from high-throughput screening to detailed biophysical and cellular validation.

Conclusion and Future Directions

LI71 represents a valuable tool compound for studying the biological functions of the LIN28/let-7 axis and serves as a promising starting point for the development of therapeutics targeting LIN28-driven diseases, including various cancers.[5][18] The specific binding of LI71 to the cold shock domain provides a clear mechanism of action and a basis for structure-based drug design to improve potency and selectivity.[12][13] Future research should focus on obtaining a co-crystal structure of the LIN28 CSD in complex with LI71 to elucidate the precise molecular interactions.[13] Furthermore, medicinal chemistry efforts can be guided by the existing structure-activity relationship data to develop next-generation inhibitors with enhanced pharmacological properties. The detailed methodologies and data presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to therapeutically target the LIN28 pathway.

References

- 1. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lin28 cold-shock domain remodels pre-let-7 microRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sdbonline.org [sdbonline.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Targeting Lin28: Insights into Biology and Advances with AI-Driven Drug Development | Serican Journal of Medicine [journals.ku.edu]

The Discovery of LI71: A Small-Molecule Inhibitor of the LIN28-let-7 Pathway

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and identification of LI71, a small-molecule inhibitor of the RNA-binding protein LIN28. LI71 competitively blocks the interaction between LIN28 and the precursor of the let-7 microRNA, a critical tumor suppressor pathway implicated in various cancers. This document details the experimental protocols, quantitative data, and the underlying signaling pathway, offering a comprehensive resource for scientists engaged in cancer research and drug discovery.

Introduction to the LIN28/let-7 Axis

The LIN28/let-7 pathway plays a crucial role in developmental timing, pluripotency, and oncogenesis.[1][2] LIN28 is an evolutionarily conserved RNA-binding protein that inhibits the biogenesis of the let-7 family of microRNAs.[1][2] It achieves this by binding to the terminal loop of the let-7 precursor miRNA (pre-let-7) through its two distinct domains: the cold shock domain (CSD) and the zinc-knuckle domain (ZKD).[3][4] This interaction prevents the processing of pre-let-7 by the Dicer enzyme, thereby blocking the production of mature let-7 miRNA.[1] The mature let-7 miRNA, in turn, acts as a tumor suppressor by targeting and downregulating the expression of several oncogenes, including K-ras, C-myc, and SOX-2.[5] Dysregulation of the LIN28/let-7 axis, leading to decreased levels of mature let-7, is a hallmark of numerous cancers.[5] Consequently, the development of small-molecule inhibitors targeting the LIN28-let-7 interaction represents a promising therapeutic strategy.

High-Throughput Screening and Identification of LI71

LI71 was identified from a high-throughput screen of 101,017 compounds sourced from commercially available libraries.[3] The primary screening assay employed was a fluorescence polarization (FP) assay designed to detect inhibitors of the LIN28:let-7 interaction.[3]

Quantitative Data Summary

The inhibitory activity of LI71 was quantified through various in vitro assays. The key findings are summarized in the table below.

| Assay Type | Target | Parameter | Value | Reference(s) |

| Fluorescence Polarization Assay | LIN28:pre-let-7 binding | IC50 | ~7 µM | [3][6][7] |

| Oligouridylation Assay | LIN28-mediated oligouridylation of pre-let-7 | IC50 | ~27 µM | [3][6][7] |

| Cell Viability Assay | HeLa cells expressing LIN28A/B | Effective Concentration | 50-100 µM | [3][6] |

| Cell Viability Assay | K562 leukemia cells and mouse embryonic stem cells (mESCs) | Effective Concentration | 100 µM (48 hours) | [6] |

| Luciferase Reporter Assay | HeLa cells with let-7 sensor | Effective Concentration | 100 µM (48 hours) | [5] |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the initial screening and characterization of LI71.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

This assay is designed to identify compounds that disrupt the interaction between the LIN28 protein and a fluorescently labeled pre-let-7 RNA probe.

Principle: A small, fluorescently labeled RNA molecule (pre-let-7 probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger protein (LIN28), the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.

Materials:

-

Recombinant human LIN28 protein

-

Fluorescently labeled pre-let-7 RNA probe (e.g., 5'-FAM-pre-let-7)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Compound libraries dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Dispense a small volume of each library compound into the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor (if available) as a positive control.

-

Reagent Preparation: Prepare a solution of LIN28 protein and the fluorescently labeled pre-let-7 probe in the assay buffer. The concentrations should be optimized to yield a significant polarization window.

-

Reaction Incubation: Add the LIN28/probe solution to each well of the plate containing the compounds.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exceeding a defined inhibition threshold are selected as "hits".

In Vitro Oligouridylation Assay

This assay assesses the ability of a compound to inhibit the LIN28-mediated oligouridylation of pre-let-7 by the terminal uridylyl transferase TUT4.

Principle: LIN28 recruits TUT4 to the pre-let-7, leading to the addition of a poly-uridine tail, which marks the pre-let-7 for degradation. This assay typically uses a radiolabeled UTP to visualize the oligouridylation.

Materials:

-

Recombinant human LIN28 protein

-

Recombinant human TUT4 enzyme

-

pre-let-7 RNA substrate

-

α-³²P-UTP

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT)

-

Test compound (LI71) at various concentrations

-

Urea-PAGE gels and autoradiography equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, LIN28, pre-let-7, and the test compound at the desired concentrations.

-

Initiation: Add TUT4 and α-³²P-UTP to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a formamide-containing loading dye.

-

Electrophoresis: Separate the reaction products on a denaturing urea-PAGE gel.

-

Visualization: Visualize the radiolabeled RNA bands by autoradiography. The appearance of higher molecular weight bands indicates oligouridylation.

-

Quantification: Quantify the intensity of the bands to determine the IC50 value of the inhibitor.

Dual-Luciferase Reporter Assay for Cellular Activity

This cell-based assay measures the ability of a compound to restore the activity of a let-7-responsive reporter gene in cells expressing LIN28.[5]

Principle: A reporter plasmid is constructed containing a Renilla luciferase gene with a let-7 target site in its 3' UTR. A second plasmid containing a constitutively expressed Firefly luciferase is co-transfected as an internal control. In cells expressing LIN28, let-7 levels are low, leading to high Renilla luciferase expression. An effective inhibitor will increase mature let-7 levels, which will then bind to the reporter mRNA and suppress Renilla luciferase expression.

Materials:

-

Dual-luciferase reporter plasmids (let-7 sensor and internal control)

-

Transfection reagent

-

LI71 at various concentrations

-

Dual-luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the LIN28-expressing HeLa cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the let-7 sensor and internal control plasmids.

-

Compound Treatment: After transfection, treat the cells with different concentrations of LI71 or vehicle (DMSO) for 48 hours.[5]

-

Cell Lysis: Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.

-

Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. A significant reduction in the relative Renilla luciferase activity in LI71-treated cells compared to the vehicle control indicates successful inhibition of LIN28.[3][5]

Visualizations

LI71 Discovery and Validation Workflow

Caption: Workflow for the discovery and validation of LI71.

The LIN28/let-7 Signaling Pathway and Point of LI71 Intervention

Caption: The LIN28/let-7 pathway and the inhibitory action of LI71.

Conclusion

The identification of LI71 as a specific inhibitor of the LIN28-let-7 interaction represents a significant advancement in the development of targeted cancer therapies.[3][8] This technical guide provides a comprehensive overview of the screening and characterization process, offering valuable insights and methodologies for researchers in the field. Further optimization of LI71 and the discovery of novel inhibitors targeting this critical oncogenic pathway hold great promise for the future of cancer treatment.

References

- 1. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]

- 3. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

LI71 as a Chemical Probe for LIN28 Function: A Technical Guide

Introduction

LIN28 is an evolutionarily conserved RNA-binding protein (RBP) that plays a critical role in developmental timing, stem cell pluripotency, and oncogenesis.[1][2] The two mammalian paralogs, LIN28A and LIN28B, are key regulators of gene expression, primarily through their post-transcriptional repression of the let-7 family of microRNAs (miRNAs).[3] By inhibiting the biogenesis of these tumor-suppressive miRNAs, LIN28 promotes the expression of oncogenes such as MYC, RAS, and SOX2, driving cellular proliferation and tumorigenesis.[4] This central role in pathology makes the LIN28/let-7 axis a compelling target for therapeutic intervention.[5][6]

This technical guide provides an in-depth overview of LI71, a small-molecule chemical probe that has been instrumental in validating the druggability of LIN28. We will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its characterization, and visualize its role in the LIN28 signaling pathway.

The LIN28/let-7 Regulatory Axis

LIN28 employs a sophisticated mechanism to selectively inhibit the maturation of let-7 miRNAs. This process is mediated by its two distinct RNA-binding domains: an N-terminal cold-shock domain (CSD) and a C-terminal zinc-knuckle domain (ZKD).[7][8]

-

Bipartite Recognition: LIN28A, which is predominantly cytoplasmic, binds to the terminal loop of precursor let-7 (pre-let-7) molecules.[2][8] The ZKD recognizes a conserved GGAG motif, while the CSD binds to a (U)GAU motif, providing specificity and high-affinity interaction.[9] LIN28B functions primarily in the nucleus by sequestering primary let-7 (pri-let-7) transcripts.[2][3]

-

TUTase Recruitment: Upon binding, LIN28 recruits a terminal uridylyl transferase (TUTase), most commonly TUT4 (also known as Zcchc11).[1]

-

Oligouridylation: The recruited TUTase adds a short oligouridine tail to the 3' end of the pre-let-7.[1][6]

-

Degradation: This oligo(U) tail serves as a signal for degradation by the 3'-5' exoribonuclease DIS3L2, preventing the pre-let-7 from being processed by the Dicer enzyme into mature, functional let-7 miRNA.[6]

The inhibition of this pathway by a small molecule would restore mature let-7 levels, leading to the suppression of oncogenic targets.

LI71: A CSD-Targeting Chemical Probe

LI71 is a small molecule identified from a high-throughput screening of over 100,000 compounds.[5] It serves as a crucial chemical tool for probing LIN28 function, specifically by disrupting the LIN28:let-7 interaction.

Mechanism of Action

Extensive biochemical and biophysical studies have elucidated the mechanism by which LI71 inhibits LIN28.[1][5]

-

Target Domain: LI71 directly binds to the N-terminal cold-shock domain (CSD) of LIN28. This was confirmed using saturation transfer difference (STD) spectroscopy, which showed that the CSD, but not the ZKD, induces LI71 saturation transfer difference signals.[4][10]

-

Competitive Inhibition: LI71 functions as a competitive inhibitor by occupying the RNA-binding pocket of the CSD.[1][4] This direct competition prevents the CSD from engaging with pre-let-7, thereby disrupting the high-affinity bipartite interaction required for subsequent oligouridylation. Mutational analysis identified residue K102 within the CSD as being important for LI71 binding.[1][8]

Quantitative Data

The activity of LI71 has been quantified across various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of LI71

| Assay Type | Target | Substrate(s) | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Fluorescence Polarization | LIN28 | preE-let-7a, d, f, g | ~7 µM | [4][5] |

| Oligouridylation Assay | LIN28 | pre-let-7g | ~27 µM | [4][5] |

| Fluorescence Polarization | LIN28B ZKD | FAM-labeled Let-7 | ~55 µM | [11] |

| Fluorescence Polarization | LIN28A ZKD | FAM-labeled Let-7 | >50% inhibition not reached |[11] |

Note: The higher IC50 against the isolated ZKD is consistent with LI71's primary mechanism of targeting the CSD.

Table 2: Cellular Activity of LI71

| Cell Line | Treatment | Effect | Reference(s) |

|---|---|---|---|

| HeLa (LIN28A/B expressing) | 50-100 µM LI71 for 48h | Significant increase in let-7 reporter activity | [12] |

| K562 Leukemia Cells | 100 µM LI71 for 48h | Increase in mature let-7 levels | [5][12] |

| Mouse ESCs (DKO+A) | 100 µM LI71 for 48h | Increase in mature let-7 levels | [5][12] |

| IGROV1 (LIN28A expressing) | 20 µM LI71 for 48h | Upregulation of let-7 miRNA |[11] |

Experimental Protocols

Detailed methodologies are crucial for the validation and application of chemical probes. Below are protocols for key experiments used to characterize LI71.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the LIN28:pre-let-7 interaction.

-

Principle: A small, fluorescein-labeled pre-let-7 fragment tumbles rapidly in solution, resulting in low polarization. When bound by the much larger LIN28 protein, its tumbling slows, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.

-

Protocol:

-

Prepare a solution of recombinant human LIN28 (e.g., 0.300 µM) and a fluorescein-labeled pre-let-7 probe (e.g., FAUtpre-let-7g at 0.017 µM) in 1X binding buffer.[13]

-

Distribute the LIN28/probe pre-mix into wells of a microplate.

-

Add LI71 at various concentrations (typically in DMSO, ensuring the final DMSO concentration is ≤1% v/v).[13]

-

Include negative controls (LIN28/probe mix with DMSO) and positive controls (probe only with DMSO).

-

Incubate plates at room temperature for 20-45 minutes to reach equilibrium.[13]

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition relative to controls and fit the dose-response curve to determine the IC50 value.[11]

-

In Vitro Oligouridylation Assay

This assay directly measures the enzymatic activity of the LIN28/TUT4 complex.

-

Principle: LIN28 recruits TUT4 to pre-let-7, leading to its uridylation. By using a radiolabeled UTP, the incorporation of uridine can be visualized and quantified. LI71 should inhibit this process.

-

Protocol:

-

Incubate recombinant LIN28 with a pre-let-7g RNA substrate in reaction buffer.

-

Add LI71 at various concentrations or vehicle (DMSO).

-

Initiate the reaction by adding recombinant TUT4 enzyme and [α-³²P]UTP.

-

Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).

-

Quench the reaction and resolve the RNA products on a denaturing polyacrylamide gel (PAGE).

-

Visualize the radiolabeled RNA using a phosphorimager. The appearance of higher molecular weight, oligouridylated pre-let-7 bands indicates enzyme activity.

-

Quantify the intensity of the unmodified pre-let-7 band to determine the dose-dependent inhibition by LI71 and calculate the IC50.[4]

-

Saturation Transfer Difference (STD) Spectroscopy

This NMR-based method confirms direct binding of a small molecule to a protein.

-

Principle: Selective saturation of protons on the large protein target will transfer to a small molecule ligand if it is in close proximity (i.e., bound). This results in a decrease in the intensity of the ligand's NMR signals, which can be observed in a difference spectrum.

-

Protocol:

-

Prepare separate NMR samples of LI71 alone and LI71 mixed with the protein of interest (e.g., full-length LIN28, isolated CSD, or isolated ZKD).

-

Acquire two spectra for each mixed sample: an "on-resonance" spectrum where protein signals are selectively saturated, and an "off-resonance" spectrum where no signals are saturated.

-

Subtract the on-resonance from the off-resonance spectrum to generate the STD spectrum.

-

Signals present in the STD spectrum belong to the protons of LI71 that were in close contact with the protein, confirming a direct interaction.[4][10]

-

Cell-Based let-7 Reporter Assay

This assay confirms that the inhibitor can function in a cellular context to de-repress let-7 activity.

-

Principle: A reporter construct (e.g., Renilla luciferase) is engineered with let-7 binding sites in its 3' UTR. In cells with low let-7 levels (due to high LIN28 activity), the reporter is highly expressed. Treatment with LI71 should increase mature let-7, which will then bind to the reporter's 3' UTR and decrease its expression. A second, constitutively expressed luciferase (e.g., Firefly) is used for normalization.

-

Protocol:

-

Stably transduce a cell line that expresses LIN28 (e.g., K562 or engineered HeLa cells) with the dual-luciferase reporter construct.[12]

-

Seed the cells in a multi-well plate and treat with a dose range of LI71 or vehicle (DMSO) for 48 hours.

-

Lyse the cells and measure both Renilla and Firefly luciferase activity using a dual-luciferase assay system.

-

Calculate the ratio of Renilla to Firefly luciferase activity. A decrease in this ratio indicates an increase in cellular let-7 activity.[12]

-

Conclusion and Significance

LI71 is a pivotal chemical probe that has provided robust validation of the LIN28 CSD as a druggable target.[1][11] While its potency is moderate, its well-characterized, competitive mechanism of action makes it an invaluable tool for researchers studying the LIN28/let-7 pathway. It demonstrates that the protein-RNA interface of LIN28 can be disrupted by small molecules, leading to a functional restoration of let-7 biogenesis in cancer and stem cells.[5][14] Although some studies have shown that LI71 treatment does not alter the expression of all downstream targets in every context, highlighting the complexity of LIN28's role beyond let-7, its utility remains clear.[15] LI71 serves as a foundational scaffold and a proof-of-concept for the development of next-generation, more potent, and specific LIN28 inhibitors for potential therapeutic applications in oncology and regenerative medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. sdbonline.org [sdbonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIN28 selectively modulates a subclass of let-7 microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lin28 Inhibits the Differentiation from Mouse Embryonic Stem Cells to Glial Lineage Cells through Upregulation of Yap1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of LI71, a LIN28 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of LI71, a small-molecule inhibitor of the RNA-binding protein LIN28. The document details the quantitative data derived from key biochemical and cellular assays, outlines the experimental protocols for these assays, and visualizes the underlying biological pathways and mechanisms.

Introduction to LIN28 and the LI71 Inhibitor

LIN28 is an evolutionarily conserved RNA-binding protein that plays a critical role in developmental timing, stem cell pluripotency, and oncogenesis.[1] It exists in two paralogs, LIN28A and LIN28B.[2] The primary mechanism of LIN28 involves the negative regulation of the let-7 family of microRNAs.[2] By binding to the precursor of let-7 (pre-let-7), LIN28 blocks its processing into mature let-7 miRNA.[1][3] This is achieved through the recruitment of a terminal uridylyltransferase (TUTase), such as ZCCHC11 (TUT4), which adds a poly(U) tail to the pre-let-7, marking it for degradation.[1][2] Since mature let-7 acts as a tumor suppressor by silencing oncogenes like Ras, c-Myc, and components of the insulin-PI3K-mTOR pathway, its inhibition by LIN28 promotes cell proliferation and tumorigenesis.[4][5]

Given its role in various cancers, LIN28 has emerged as a promising therapeutic target. LI71 is a potent, cell-permeable small molecule identified as an inhibitor of the LIN28/let-7 interaction.[6] In vitro studies have demonstrated that LI71 can disrupt this interaction, restore let-7 processing, and inhibit the oncogenic activity of LIN28.[6]

Mechanism of Action of LI71

LI71 functions by directly targeting the N-terminal cold-shock domain (CSD) of LIN28.[1][6] LIN28 utilizes two distinct domains for a bipartite interaction with pre-let-7: the CSD binds to the terminal loop, and the C-terminal zinc-knuckle domain (ZKD) recognizes a conserved GGAG motif.[1][7] LI71 acts as a competitive inhibitor, binding to the RNA-interacting site within the CSD.[1][8] This binding prevents the engagement of LIN28 with pre-let-7, thereby abolishing the subsequent oligouridylation and degradation of the microRNA precursor.[6] The direct interaction between LI71 and the LIN28 CSD has been confirmed by saturation transfer difference (STD) spectroscopy.[1]

Quantitative Data Summary

The inhibitory potency of LI71 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Target Interaction | IC50 Value (µM) | References |

| Fluorescence Polarization | LIN28 : pre-let-7 Binding | ~7 | [6][8] |

| Oligouridylation Assay | LIN28-mediated pre-let-7 Uridylation | ~27 | [6][8] |

Detailed Experimental Protocols

The characterization of LI71 relies on several key in vitro assays to determine its binding affinity, mechanism, and functional effects.

4.1 Fluorescence Polarization (FP) Assay

This assay is a high-throughput method used to screen for and quantify the inhibition of the LIN28-pre-let-7 interaction.[9][10]

-

Principle: The assay measures the change in the polarization of fluorescently-labeled pre-let-7. A small, fluorescently-tagged RNA molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When bound by the much larger LIN28 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.[9] An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Methodology:

-

A fluorescently labeled pre-let-7 probe (e.g., FAM-labeled preE-let-7f-1) is incubated in a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM DTT).[11]

-

Purified recombinant LIN28 protein (e.g., human LIN28A residues 16-187) is titrated into the solution, and the increase in FP is measured to establish a binding curve and determine the dissociation constant (Kd).[11][12]

-

For inhibitor screening, a fixed concentration of LIN28 and the fluorescent probe are pre-incubated to form a complex.

-

LI71 or other test compounds are added at various concentrations.

-

The plate is incubated (e.g., for 30 minutes at room temperature) before measuring the FP signal using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[13]

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[13]

-

4.2 In Vitro Oligouridylation Assay

This assay directly measures the functional consequence of LIN28 inhibition—the prevention of pre-let-7 oligouridylation.

-

Principle: LIN28 recruits a TUTase to add uridine residues to the 3' end of pre-let-7. This assay visualizes this addition by a shift in the molecular weight of the RNA, typically using a radiolabeled or fluorescently labeled pre-let-7 substrate.

-

Methodology:

-

A 32P-labeled or fluorescently labeled pre-let-7g substrate is synthesized.[9]

-

The labeled pre-let-7g is incubated with recombinant LIN28 protein and a purified TUTase (e.g., TUT4/ZCCHC11) in a reaction buffer containing UTP.

-

To test inhibition, LI71 is pre-incubated with LIN28 before the addition of the other reaction components.[6]

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[9]

-

The gel is visualized using a phosphorimager (for 32P) or a fluorescence scanner. The inhibition of oligouridylation is observed as a decrease in the intensity of the higher molecular weight, uridylated RNA band compared to the DMSO control.[8]

-

4.3 Saturation Transfer Difference (STD) Spectroscopy

STD NMR is used to confirm the direct binding of a small molecule to a large protein and to map the binding epitope.

-

Principle: In an STD experiment, specific protons on the protein are selectively saturated using radiofrequency pulses. This saturation is transferred to the protons of a bound small molecule via spin diffusion. The difference between a saturated and an off-resonance spectrum reveals the signals of the binding ligand, confirming a direct interaction.

-

Methodology:

-

A sample containing the LIN28 protein (specifically, the CSD) and LI71 is prepared in a suitable deuterated buffer.

-

A series of 1D 1H NMR spectra are acquired, alternating between on-resonance irradiation of protein signals and off-resonance irradiation.

-

The difference spectrum is calculated, showing only the signals from LI71 that received saturation from the protein.[8]

-

The relative intensities of the signals in the STD spectrum indicate which parts of the LI71 molecule are in closest proximity to the protein surface.

-

Visualizations: Pathways and Workflows

Caption: The LIN28/let-7 signaling pathway and its downstream targets.

Caption: Workflow for the in vitro screening and characterization of LI71.

Caption: Competitive inhibition of the LIN28-pre-let-7 interaction by LI71.

References

- 1. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]

- 2. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Lin28/let-7 axis regulates glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lin28 and let-7 in cell metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. biorxiv.org [biorxiv.org]

- 11. Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein–RNA Interaction of LIN28 and Let-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

In-Depth Technical Guide: The Modulatory Effect of LI71 on let-7 miRNA Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the small molecule LI71 influences the biogenesis of the let-7 family of microRNAs (miRNAs). The content herein is curated for an audience with a strong background in molecular biology, oncology, and drug discovery, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways.

Introduction to let-7 miRNA and its Regulation

The lethal-7 (let-7) family of miRNAs are critical post-transcriptional regulators of gene expression, acting as tumor suppressors by targeting key oncogenes such as RAS, MYC, and HMGA2.[1][2] The biogenesis of let-7 is a tightly controlled multi-step process that begins with the transcription of a primary miRNA (pri-miRNA) transcript. This is followed by nuclear processing by the Microprocessor complex (Drosha/DGCR8) to a precursor miRNA (pre-miRNA), export to the cytoplasm, and final maturation by the Dicer enzyme.

A key negative regulator of let-7 biogenesis is the RNA-binding protein LIN28.[2] LIN28 exists in two paralogs, LIN28A and LIN28B, which inhibit let-7 maturation through a dual mechanism. LIN28 binds to the terminal loop of pre-let-7 and recruits the terminal uridylyl transferases (TUTases), primarily TUT4 and TUT7. This results in the oligouridylation of the pre-let-7 tail, marking it for degradation by the exonuclease DIS3L2 and thereby preventing its processing by Dicer.[3] Given the role of let-7 as a tumor suppressor, the LIN28/let-7 axis has emerged as a promising target for cancer therapy.

LI71: A Small-Molecule Inhibitor of LIN28

LI71 is a small molecule that has been identified as an inhibitor of the LIN28-mediated suppression of let-7 biogenesis.[4] Mechanistically, LI71 directly binds to the cold shock domain (CSD) of LIN28, one of its two RNA-binding domains. This binding action competitively inhibits the interaction between LIN28 and pre-let-7, thus preventing the recruitment of TUTases and the subsequent oligouridylation and degradation of the pre-miRNA.[4] The restoration of let-7 processing leads to an increase in mature let-7 levels, which can in turn suppress the expression of its oncogenic targets.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of LI71 in inhibiting LIN28 and restoring let-7 levels.

| Assay | Parameter | Value | Reference |

| Fluorescence Polarization | IC50 (LIN28:preE-let-7f-1 binding) | ~7 µM | |

| In Vitro Oligouridylation | IC50 (LIN28-mediated oligouridylation) | ~27 µM | |

| Cellular Assay | IC50 (in human leukemia and mouse embryonic stem cells) | 50-100 µM |

Table 1: In Vitro and Cellular Efficacy of LI71

| Cell Line | Treatment | Target miRNA | Fold Change in Mature miRNA Level | Reference |

| JAR (human choriocarcinoma) | PH-31 (a derivative of LI71) | let-7a | Increased | |

| JAR (human choriocarcinoma) | PH-31 (a derivative of LI71) | let-7g | Increased |

Table 2: Effect of LI71 Derivative on Mature let-7 Levels in a Cancer Cell Line

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The let-7 miRNA biogenesis pathway and the inhibitory mechanism of LI71.

Caption: Experimental workflow for evaluating the effect of LI71 on let-7 biogenesis.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide, designed to be reproducible in a laboratory setting.

Fluorescence Polarization (FP) Assay for LIN28:pre-let-7 Binding

This assay measures the ability of LI71 to disrupt the interaction between LIN28 and a fluorescently labeled pre-let-7 probe.

-

Reagents:

-

Purified recombinant human LIN28A protein (residues 1-187)

-

5'-FAM-labeled preE-let-7f-1 RNA probe (synthesized and purified)

-

Binding Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100

-

LI71 compound dissolved in DMSO

-

384-well, black, non-binding surface plates

-

-

Protocol:

-

Prepare a solution of 4 nM FAM-labeled preE-let-7f-1 probe in Binding Buffer.

-

Prepare a serial dilution of LI71 in DMSO, and then dilute into Binding Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add 10 µL of the LI71 dilution (or DMSO control).

-

Add 10 µL of a solution containing 40 nM LIN28A protein in Binding Buffer. This results in a final LIN28A concentration of 20 nM.

-

Add 20 µL of the 4 nM FAM-labeled preE-let-7f-1 probe solution. This results in a final probe concentration of 2 nM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for FAM (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the LI71 concentration and fitting the data to a dose-response curve.

-

In Vitro Oligouridylation Assay

This assay assesses the ability of LI71 to inhibit the LIN28-dependent oligouridylation of pre-let-7 by TUT4.

-

Reagents:

-

Purified recombinant human LIN28A protein

-

Purified recombinant human TUT4 (catalytic domain)

-

5'-32P-labeled pre-let-7g RNA substrate

-

Reaction Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 10% glycerol

-

10 mM UTP

-

10 mM ATP

-

LI71 compound dissolved in DMSO

-

2X RNA loading dye (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

-

-

Protocol:

-

Prepare a reaction mixture in a final volume of 10 µL containing:

-

1X Reaction Buffer

-

25 nM 5'-32P-labeled pre-let-7g

-

100 nM LIN28A

-

50 nM TUT4

-

1 mM ATP

-

100 µM UTP

-

Varying concentrations of LI71 (or DMSO control)

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 10 µL of 2X RNA loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the RNA products on a 15% denaturing polyacrylamide gel containing 7 M urea.

-

Visualize the gel using a phosphorimager.

-

Quantify the intensity of the unmodified pre-let-7g band. The IC50 is determined by plotting the percentage of unmodified pre-let-7g against the LI71 concentration.

-

Cellular Quantification of Mature let-7 by Stem-Loop RT-qPCR

This protocol details the measurement of mature let-7a and let-7g levels in a human leukemia cell line following treatment with LI71.

-

Cell Culture and Treatment:

-

Human leukemia cell line (e.g., MOLM13, which expresses high levels of LIN28B) is cultured in appropriate media and conditions.

-

Seed cells at a desired density and allow them to adhere or stabilize overnight.

-

Treat the cells with a range of concentrations of LI71 (e.g., 10 µM, 25 µM, 50 µM, 100 µM) or DMSO as a vehicle control for 48-72 hours.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a method that efficiently recovers small RNAs, such as the mirVana miRNA Isolation Kit or TRIzol reagent followed by a specialized protocol for small RNA enrichment.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

Stem-Loop Reverse Transcription (RT):

-

Use a TaqMan MicroRNA Reverse Transcription Kit or a similar system with specific stem-loop RT primers for hsa-let-7a and hsa-let-7g, and a reference small RNA (e.g., RNU6B or U6 snRNA).

-

Prepare the RT master mix according to the manufacturer's protocol. Typically, for each 15 µL reaction:

-

100 mM dNTPs (with dTTP): 0.15 µL

-

MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL

-

10X Reverse Transcription Buffer: 1.50 µL

-

RNase Inhibitor (20 U/µL): 0.19 µL

-

Nuclease-free water: 4.16 µL

-

5X specific stem-loop RT primer: 3.00 µL

-

-

Add 5 µL of total RNA (e.g., 10 ng) to 10 µL of the RT master mix.

-

Perform the RT reaction using the following thermal cycling conditions: 16°C for 30 min, 42°C for 30 min, 85°C for 5 min, then hold at 4°C.

-

-

Quantitative PCR (qPCR):

-

Use TaqMan Small RNA Assays with specific forward and reverse primers and a TaqMan probe for hsa-let-7a, hsa-let-7g, and the reference gene.

-

Prepare the qPCR master mix. For each 20 µL reaction:

-

2X TaqMan Universal PCR Master Mix, No AmpErase UNG: 10.0 µL

-

20X TaqMan Small RNA Assay (primers and probe): 1.0 µL

-

Nuclease-free water: 7.67 µL

-

-

Add 1.33 µL of the RT product to 18.67 µL of the qPCR master mix.

-

Perform the qPCR using the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mature let-7a and let-7g expression, normalized to the reference gene and the DMSO-treated control.

-

Conclusion

LI71 represents a promising chemical probe for the study of the LIN28/let-7 pathway and a potential starting point for the development of novel cancer therapeutics. By competitively inhibiting the binding of LIN28 to pre-let-7, LI71 effectively restores the biogenesis of the tumor-suppressive let-7 miRNA family. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate this pathway further and to develop more potent and specific inhibitors of LIN28. The detailed methodologies provided herein should facilitate the replication and extension of these important findings.

References

- 1. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR | Semantic Scholar [semanticscholar.org]

- 3. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Specificity of LI71 for LIN28A versus LIN28B

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule inhibitor LI71, with a specific focus on its interaction with the homologous RNA-binding proteins LIN28A and LIN28B. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to offer a thorough understanding of LI71's specificity and mechanism of action.

Introduction to LIN28A, LIN28B, and the Inhibitor LI71

LIN28A and LIN28B are highly conserved RNA-binding proteins that play a critical role in developmental timing, pluripotency, and oncogenesis.[1][2] They are key negative regulators of the let-7 family of microRNAs, which act as tumor suppressors by downregulating oncogenes such as MYC and RAS. The two paralogs, despite their structural similarities, employ distinct primary mechanisms to inhibit let-7 biogenesis. LIN28A is predominantly found in the cytoplasm, where it binds to precursor let-7 (pre-let-7) and recruits the terminal uridylyltransferase TUT4, leading to oligouridylation and subsequent degradation of the pre-miRNA.[1][3] In contrast, LIN28B is often localized to the nucleus, where it can sequester primary let-7 transcripts (pri-let-7), preventing their processing by the Microprocessor complex.[1][3] However, the subcellular localization of LIN28B can be cell-type dependent.

Given their role in promoting cancer stemness and tumor progression, both LIN28A and LIN28B are significant targets for therapeutic intervention.[4][5] LI71 is a potent, cell-permeable small molecule identified as an inhibitor of the LIN28/let-7 interaction.[6] It directly binds to the N-terminal cold-shock domain (CSD) of LIN28, competing with pre-let-7 for this binding site and thereby disrupting the inhibitory action of LIN28.

Quantitative Analysis of LI71 Specificity

The following tables summarize the available quantitative data for the inhibitory activity of LI71 against both LIN28A and LIN28B from key in vitro assays.

Table 1: In Vitro Inhibition of LIN28A by LI71

| Assay Type | LIN28 Construct Used | Target RNA | IC50 Value (µM) | Reference |

| Fluorescence Polarization | Human LIN28Δ F73A | preE-let-7f | ~7 | Wang L, et al. (2018)[7] |

| In Vitro Oligouridylation | Mouse LIN28Δ | pre-let-7g | ~27 | Wang L, et al. (2018)[7] |

Table 2: In Vitro Inhibition of LIN28B by LI71

| Assay Type | LIN28 Construct Used | Target RNA | IC50 Value (µM) | Reference |

| Fluorescence Polarization | LIN28B ZKD | Let-7 Probe | 55 | Goebel GL, et al. (2022)[8] |

Note: The study by Goebel et al. also reported "mild inhibitions" of LI71 against LIN28A ZKD in their FP assay, though a specific IC50 was not provided in that context.[8]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures discussed in this guide.

LIN28A and LIN28B Signaling Pathways

Caption: Distinct mechanisms of let-7 inhibition by LIN28A (cytoplasm) and LIN28B (nucleus).

LI71 Mechanism of Action

Caption: LI71 competitively binds to the Cold-Shock Domain (CSD) of LIN28, preventing pre-let-7 interaction.

Fluorescence Polarization Assay Workflow

Caption: Workflow for determining LI71 IC50 using a Fluorescence Polarization (FP) competition assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key assays used to quantify the activity of LI71.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the LIN28-pre-let-7 interaction by a competing compound. A small, fluorescently labeled RNA probe tumbles rapidly in solution, leading to low polarization of emitted light. When bound by the much larger LIN28 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the RNA probe will cause a decrease in polarization.

Materials:

-

Protein: Purified recombinant human LIN28A or LIN28B protein (full-length or relevant domains like CSD/ZKD).

-

RNA Probe: A synthetic pre-let-7 precursor (e.g., preE-let-7f) labeled with a fluorophore (e.g., FAM or Cy3).

-

Inhibitor: LI71 dissolved in DMSO.

-

Assay Buffer: e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM EDTA, 0.005% Tween 20, 1 mM TCEP, pH 7.4.

-

Microplate: Low-volume, 384-well black polystyrene non-binding surface plates.

-

Plate Reader: Equipped with fluorescence polarization optics.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of LI71 in DMSO. Further dilute the inhibitor and all other reagents (protein, RNA probe) in the assay buffer to their final working concentrations.

-

Assay Assembly: In each well of the 384-well plate, combine the reagents. A typical order of addition is:

-

Assay buffer.

-

LI71 solution or DMSO for controls.

-

LIN28 protein solution.

-

Incubate briefly (e.g., 15-30 minutes) at room temperature to allow protein-inhibitor interaction.

-

Add the fluorescent RNA probe.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis:

-

The percentage of inhibition is calculated relative to high (protein + probe, no inhibitor) and low (probe only) polarization controls.

-

Plot the percent inhibition against the logarithm of the LI71 concentration.

-

Fit the resulting dose-response curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

-

In Vitro Oligouridylation Assay

This biochemical assay directly measures the enzymatic activity of TUT4 as recruited by LIN28, which adds uridine residues to the 3' end of pre-let-7.

Materials:

-

Proteins: Purified recombinant LIN28 and TUT4.

-

RNA Substrate: 5'-radiolabeled pre-let-7g.

-

Reagents: UTP, reaction buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MgCl₂, 0.2 mM DTT), LI71 in DMSO.

-

Analysis: Denaturing polyacrylamide gel electrophoresis (PAGE), phosphorimager.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine LIN28 protein with the radiolabeled pre-let-7g substrate in the reaction buffer.

-

Inhibitor Addition: Add LI71 at various concentrations (or DMSO for the control) and pre-incubate for approximately 30 minutes at room temperature to allow for binding to LIN28.

-

Initiate Reaction: Add TUT4 and UTP to the mixture to start the uridylation reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Quench Reaction: Stop the reaction by adding a formamide-containing loading buffer.

-

Analysis:

-

Denature the samples by heating.

-

Separate the RNA products on a high-resolution denaturing PAGE gel.

-

Visualize the radiolabeled RNA using a phosphorimager. The oligouridylated pre-let-7 will migrate slower than the unmodified substrate.

-

-

Quantification: Quantify the band intensities for the unmodified and oligouridylated pre-let-7. Calculate the percentage of inhibition at each LI71 concentration and determine the IC50 value by plotting the data as described for the FP assay.

Conclusion

The small molecule LI71 is a validated inhibitor of the LIN28/let-7 axis that functions by directly binding to the cold-shock domain of LIN28. Quantitative data demonstrates its ability to inhibit the activity of both LIN28A and LIN28B in vitro, though the reported IC50 values vary depending on the specific assay and protein construct used. Cellular assays confirm that LI71 is active against both paralogs, leading to an increase in mature let-7 levels in cell lines expressing either LIN28A or LIN28B.[6][8] While the available data suggests LI71 is not highly selective between the two isoforms, further head-to-head studies using identical full-length protein constructs and assay conditions would be beneficial for a more precise determination of its specificity. The methodologies and pathways detailed in this guide provide a robust framework for researchers engaged in the study and therapeutic targeting of LIN28-driven pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness [mdpi.com]

- 3. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LIN28B impairs leukemia cell growth and metabolism in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LIN28B impairs leukemia cell growth and metabolism in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LI71 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LI71 is a small molecule inhibitor of LIN28, an RNA-binding protein that is a key regulator of microRNA (miRNA) biogenesis.[1][2] Specifically, LI71 targets the cold shock domain (CSD) of LIN28, competing with the binding of precursor let-7 (pre-let-7) miRNA.[1][3] This inhibitory action disrupts the LIN28-mediated oligouridylation of pre-let-7, a process that normally marks the pre-miRNA for degradation. By preventing this, LI71 effectively increases the levels of mature let-7 miRNA. The LIN28/let-7 pathway is a critical regulator of cellular processes such as differentiation, proliferation, and glucose metabolism.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, making LI71 a valuable tool for studying these processes and a potential therapeutic agent.[2][4]

Mechanism of Action: The LIN28/let-7 Signaling Pathway

The LIN28 protein, existing as two paralogs LIN28A and LIN28B, post-transcriptionally represses the maturation of the let-7 family of microRNAs.[4][5] LIN28A, located in the cytoplasm, binds to pre-let-7 and recruits a terminal uridylyl transferase (TUTase), which adds a poly(U) tail to the 3' end of the pre-miRNA. This polyuridylation prevents the processing of pre-let-7 by the enzyme Dicer and leads to its degradation.[4][6] LIN28B can act in the nucleus to sequester primary let-7 transcripts (pri-let-7), preventing their processing by the Drosha-DGCR8 microprocessor complex.[5][6] The mature let-7 miRNA acts as a tumor suppressor by downregulating the expression of oncogenes such as MYC, RAS, and HMGA2.[4] LI71 inhibits the initial binding of LIN28 to pre-let-7, thereby liberating let-7 from this repressive regulation and restoring its tumor-suppressive functions.

Quantitative Data

The inhibitory activity of LI71 has been quantified in various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Assay Type | Target | IC50 (µM) | Reference |

| Fluorescence Polarization | LIN28:preE-let-7 | ~7 | [1] |

| In vitro Oligouridylation | LIN28 | ~27 | [1] |

| Cell Viability (HeLa) | - | 53.74 ± 2.95 (for a Pt-based compound) | [7] |

| Cell Viability (K562) | - | Varies | [8] |

Note: Specific IC50 values for LI71's effect on the viability of a wide range of cancer cell lines are not extensively published in a consolidated source. Researchers should determine the IC50 for their specific cell line of interest using the protocols provided below.

Experimental Protocols

The following are detailed protocols for using LI71 in cell culture experiments to assess its impact on cell viability and the LIN28/let-7 pathway.

Experimental Workflow Overview

Protocol 1: Determination of IC50 using MTT Assay

This protocol is for determining the concentration of LI71 that inhibits cell growth by 50%.

Materials:

-

Target cancer cell line (e.g., HeLa, K562)

-

Complete culture medium

-

LI71

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

LI71 Treatment:

-

Prepare a stock solution of LI71 in DMSO.

-

Perform serial dilutions of LI71 in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LI71.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.[10]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-